Product packaging for Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol(Cat. No.:)

Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

Cat. No.: B13852904
M. Wt: 78.14 g/mol
InChI Key: GUDMZGLFZNLYEY-NMFSSPJFSA-N
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Description

Deuterated organic compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). clearsynth.com This substitution, while seemingly minor, introduces a significant mass change that can alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect is a cornerstone of mechanistic chemistry, providing invaluable insights into the transition states of reactions. researchgate.netias.ac.in The use of deuterium labeling has become an indispensable technique in various fields, from fundamental organic chemistry to pharmaceutical research, where it is used to study drug metabolism, enhance metabolic stability, and serve as internal standards for quantitative analysis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B13852904 Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O

Molecular Weight

78.14 g/mol

IUPAC Name

dideuterio-(2,2,3,3-tetradeuteriocyclopropyl)methanol

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2,3D2

InChI Key

GUDMZGLFZNLYEY-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C([2H])([2H])O)[2H]

Canonical SMILES

C1CC1CO

Origin of Product

United States

Synthetic Methodologies for Site Specific Deuteration of Cyclopropyl 2,2,3,3 D4 Methyl D2 Alcohol

Strategies for Deuterium (B1214612) Incorporation into the Cyclopropyl (B3062369) Ring (d4)

The introduction of four deuterium atoms specifically at the 2 and 3 positions of the cyclopropyl ring is a significant synthetic challenge. Direct hydrogen-deuterium exchange on an existing cyclopropane (B1198618) ring is difficult due to the high bond strength of its C-H bonds. Therefore, synthetic strategies predominantly rely on constructing the deuterated ring from appropriately labeled acyclic precursors.

Direct, regioselective deuteration of C-H bonds on a pre-formed cyclopropane ring is generally inefficient for unactivated positions. While some metal catalysts can facilitate H/D exchange, these reactions often lack the specificity required for the 2,2,3,3-d4 pattern and can be complicated by ring-opening side reactions, especially at higher temperatures. rsc.org For instance, evidence of dual-function catalysis has been observed where an alumina (B75360) support facilitates exchange while a metal like iridium promotes ring-opening. rsc.org However, for the synthesis of the target compound, building the ring from deuterated blocks is a more controlled and viable approach.

The most effective strategy for synthesizing the d4-cyclopropyl moiety involves the use of deuterated building blocks in cyclopropanation reactions. This approach ensures the precise placement and number of deuterium atoms in the final ring structure.

One of the most widely used methods for forming cyclopropane rings is the Simmons-Smith reaction, which involves treating an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. marquette.eduresearchgate.net To create a tetradeuterated ring, a deuterated alkene can be reacted with a deuterated carbene source. A plausible route involves the cyclopropanation of a 1,2-dideuterated alkene with dideuteriodiiodomethane (CD₂I₂). tandfonline.com

Another powerful strategy involves the coupling of two deuterated synthons to form a deuterated alkene, which is then subjected to cyclopropanation. tandfonline.com For example, deuterated acetylene (B1199291) can serve as a fundamental building block. Through coupling reactions, it can be converted into a Z-alkene intermediate with deuterium atoms strategically placed, which is then converted into the desired cyclopropane. tandfonline.com The use of CD₂I₂ in the final cyclopropanation step would contribute two additional deuterium atoms to the ring. tandfonline.com

The following table summarizes key cyclopropanation approaches using deuterated precursors.

MethodDeuterated Reagent(s)Substrate ExampleKey Feature
Simmons-Smith Reaction CD₂I₂ / Zn(Cu)Deuterated AlkeneForms the cyclopropane ring by adding a CD₂ unit across a double bond. tandfonline.com
Michael-Initiated Ring Closure Deuterated Acrylate EsterNucleophileBuilds the ring from a linear chain, allowing for deuterium incorporation prior to cyclization. researchgate.net
Intramolecular Coupling N/ADeuterated 1,3-dihalopropaneForms the ring via internal displacement, with deuterium pre-installed on the carbon backbone.

Approaches for Deuterium Labeling of the Methyl Group (d2)

The introduction of two deuterium atoms onto the hydroxymethyl group (-CD₂OH) is typically achieved either through catalytic hydrogen isotope exchange on the final alcohol or by reduction of a corresponding carbonyl compound with a deuterated reagent.

Direct α-deuteration of alcohols has emerged as an efficient method for site-specific labeling. Iridium-based catalysts have shown high efficacy in facilitating hydrogen-deuterium exchange at the α-carbon of primary and secondary alcohols, using deuterium oxide (D₂O) as an economical deuterium source. rsc.orgnih.gov This process is believed to proceed through the temporary dehydrogenation of the alcohol to form a carbonyl intermediate. The iridium hydride species then exchanges its hydrogen for deuterium from D₂O, and the subsequent deuteration of the carbonyl intermediate yields the α-deuterated alcohol. rsc.orgnih.gov

Alternatively, reduction of a carboxylic acid or ester is a classic and robust method. The reduction of a d4-cyclopropanecarboxylic acid ester with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) provides a direct route to the -CD₂OH group. For esters, sodium borodeuteride (NaBD₄) can also be used, often in the presence of a Lewis acid catalyst to enhance reactivity. google.com

The table below outlines common catalytic and reductive methods for this transformation.

MethodCatalyst / ReagentDeuterium SourceSubstrateTypical %D Incorporation
Iridium-Catalyzed H/D Exchange Iridium(III)-bipyridonateD₂OPrimary/Secondary AlcoholsHigh to Excellent rsc.orgnih.gov
Ruthenium-Catalyzed H/D Exchange Ruthenium/Carbon (Ru/C)D₂OAryl MethanolsGood to High
Carbonyl Reduction LiAlD₄ or NaBD₄Reagent ItselfCarboxylic Acid, Ester, or AldehydeQuantitative

For the synthesis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol, the carbon atom of the hydroxymethyl group is not a stereocenter. However, understanding the stereochemical implications of these reactions is crucial when dealing with more complex, chiral analogues.

In catalytic H/D exchange reactions that proceed through a planar carbonyl intermediate, any pre-existing stereochemistry at the α-carbon would be lost, potentially leading to a racemic mixture. rsc.orgnih.gov When reducing a carbonyl group on a substituted cyclopropane ring, the stereochemical outcome is determined by the facial selectivity of the deuteride attack, which can be influenced by steric hindrance from substituents on the ring. marquette.edu For the target molecule with an unsubstituted ring, these considerations are minimal, but they are paramount in the synthesis of more complex deuterated analogues.

Multi-Step Synthetic Sequences for Complex Deuterated Analogues

The complete synthesis of this compound requires a multi-step sequence that combines the strategies for deuterating the ring and the methyl group. A logical and efficient pathway involves synthesizing the deuterated cyclopropane ring with a carbonyl functional group, which is then reduced to the target alcohol.

A representative synthetic sequence would be:

Preparation of a Tetradeuterated Precursor: Synthesize a suitable precursor such as ethyl 2,3-dideuterioacrylate using methods derived from deuterated acetylene or other building blocks.

Cyclopropanation: Perform a Simmons-Smith type reaction using dideuteriodiiodomethane (CD₂I₂) to form ethyl cyclopropane-2,2,3,3-d4-carboxylate. This step constructs the tetradeuterated ring.

Reduction: Reduce the resulting ester using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). This final step converts the ester functional group into the dideuterated hydroxymethyl group (-CD₂OH), yielding the final product.

This sequence ensures maximum control over the site-specific incorporation of all six deuterium atoms, leading to the desired this compound with high isotopic purity.

Methodologies for Purity Assessment and Isotopic Enrichment Analysis

The characterization of this compound is a critical process that involves two distinct goals: the assessment of its chemical purity (i.e., the absence of other chemical compounds) and the determination of its isotopic enrichment (i.e., the percentage of molecules that contain the desired number and location of deuterium atoms). A combination of chromatographic and spectroscopic techniques is employed to achieve a comprehensive analysis. rsc.orgrsc.org

Chemical Purity Assessment

Gas Chromatography (GC) is a primary technique for evaluating the chemical purity of volatile compounds like cyclopropylmethyl alcohol. hpst.cz The sample is vaporized and passed through a capillary column, which separates different chemical compounds based on their physical properties, such as boiling point and polarity. chromatographyonline.com Impurities will elute from the column at different times than the main compound, appearing as separate peaks in the chromatogram. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification, allowing for the calculation of the compound's purity as a percentage of the total detected substances. rsc.orgresearchgate.net Two-dimensional gas chromatography can offer even greater resolution for complex samples. hpst.cz

Isotopic Enrichment Analysis

Determining the level and location of deuterium incorporation requires specialized analytical techniques capable of differentiating between isotopes.

Mass Spectrometry (MS): This is a highly sensitive technique for determining isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HR-MS), often coupled with GC or liquid chromatography (LC), can distinguish between the target molecule and its various isotopologues (e.g., molecules with d5, d4, d3, etc., incorporation) based on their precise mass-to-charge (m/z) ratios. rsc.orgrsc.org By analyzing the ion intensities of the different isotopic species, a quantitative measure of the isotopic purity can be calculated. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the site of deuteration and quantifying isotopic enrichment. rsc.org

Proton (¹H) NMR: In a highly deuterated compound, the ¹H NMR spectrum is used to verify the absence of proton signals at the specific sites intended for deuteration. The intensity of any residual proton signals can be compared to signals from non-deuterated positions in the molecule (if any) or to an internal standard to quantify the extent of deuteration.

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. It provides a distinct signal for each unique deuterium environment in the molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, which aids in confirming that deuteration has occurred at the correct positions. Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy, offering a powerful alternative when proton signals are too weak for reliable integration in highly enriched compounds. nih.gov A combined ¹H and ²H NMR approach can yield a particularly robust and accurate determination of isotope abundance. nih.gov

The following table summarizes the key analytical methodologies:

MethodologyPrincipleInformation Provided
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Chemical Purity, Detection of volatile impurities.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.Isotopic distribution, Molecular weight confirmation, Isotopic enrichment quantification. almacgroup.com
Proton (¹H) NMR Detection of ¹H nuclei in a magnetic field.Confirms absence of protons at deuterated sites, Structural verification.
Deuterium (²H) NMR Detection of ²H nuclei in a magnetic field.Confirms presence and location of deuterium atoms, Isotopic enrichment quantification.

A hypothetical data set from an isotopic enrichment analysis of a batch of this compound might look as follows:

IsotopologueMass (amu)Relative Abundance (%)
d0 (non-deuterated)72.11< 0.1
d173.110.1
d274.120.2
d375.120.4
d476.131.2
d577.142.5
d6 (Target) 78.14 95.5

This combined analytical approach ensures that the synthesized this compound meets the required standards for both chemical purity and isotopic incorporation.

Mechanistic Investigations Employing Cyclopropyl 2,2,3,3 D4 Methyl D2 Alcohol

Theoretical Application in Kinetic Isotope Effect (KIE) Studies

The strategic placement of deuterium (B1214612) in Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol would, in principle, allow for the dissection of kinetic isotope effects in elimination reactions.

Determination of Primary and Secondary Deuterium KIEs in Elimination Reactions

The deuterium atoms on the cyclopropyl (B3062369) ring could function as probes for secondary kinetic isotope effects, offering insights into changes in hybridization at the carbon atoms during the transition state of a reaction. Simultaneously, the deuterated methyl group could be used to measure primary kinetic isotope effects if a C-H(D) bond at this position is broken in the rate-determining step. No experimental data for such studies using this specific alcohol are available.

Elucidation of Transition State Structures and Reaction Coordinates

By combining measurements of primary and secondary KIEs, researchers can typically model the transition state structure of a reaction. The magnitude of the observed KIEs would provide information about the extent of bond breaking and bond formation at the transition state. However, no such studies have been published for this compound.

Potential for Tracing Reaction Pathways and Rearrangements

The unique labeling pattern of this molecule makes it a potentially interesting candidate for tracing the fate of atoms in complex chemical transformations.

Investigating Deuterium Scrambling and Exchange Processes

In reactions that may proceed through cationic or radical intermediates, the presence of deuterium at multiple positions would allow for the investigation of intramolecular and intermolecular deuterium scrambling and exchange processes. This could shed light on the lifetime and nature of reactive intermediates. Regrettably, no research has been published on this topic using this compound.

Hypothetical Role in Solvent Isotope Effects in Solvolytic and Catalytic Reactions

While the deuterium in this compound is in non-exchangeable positions, studies of its reactions in deuterated solvents could, in principle, be used to probe solvent isotope effects. Such experiments could help to elucidate the role of the solvent in stabilizing intermediates and transition states. There is currently no available research that has explored this with the specified compound.

Probing Radical and Carbocationic Intermediates with Deuterium Labels

The strategic placement of isotopic labels is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. This compound, a specifically designed deuterated molecule, serves as an exemplary mechanistic probe for distinguishing between reactions proceeding through radical versus carbocationic intermediates. The utility of the cyclopropylmethyl system lies in its propensity to undergo characteristic and rapid rearrangements that differ significantly depending on whether a radical or a cation is formed at the adjacent methylene (B1212753) center. koreascience.kr

The key to this differentiation lies in the distinct rearrangement pathways of the cyclopropylmethyl radical and the cyclopropylmethyl cation. The cyclopropylmethyl radical undergoes a rapid, irreversible ring-opening reaction to form the thermodynamically more stable but-3-enyl (homoallyl) radical. stackexchange.comrsc.org This process is driven by the relief of the significant ring strain (ca. 115 kJ mol⁻¹) of the cyclopropane (B1198618) ring. rsc.org The rate constant for this unimolecular rearrangement is extremely fast, on the order of 8.6 x 10⁷ s⁻¹ at 298 K, making it one of the most widely used "radical clocks" for timing fast chemical reactions. stackexchange.comwikipedia.org

Conversely, the cyclopropylmethyl cation undergoes a more complex set of rearrangements. While it can also ring-open to the but-3-enyl cation, it equilibrates rapidly with the cyclobutyl and homoallyl cations. This scrambling of the cationic center results in a mixture of products derived from these different cationic species. Crucially, unlike the radical, the cation does not exclusively form the linear homoallyl structure.

The specific labeling pattern in this compound allows for the unambiguous tracking of these rearrangements. When a reactive intermediate is generated at the methylene (-CD₂OH) group, the fate of the deuterium atoms on both the ring and the exocyclic carbon provides a clear signature of the pathway taken.

Radical Pathway Analysis If a reaction proceeds via a radical mechanism, the initial cyclopropylmethyl radical will rapidly open to the but-3-enyl radical. The deuterium labels on the original ring (positions 2 and 3) and the methylene group will be distributed in the final product in a predictable manner. For instance, in a hypothetical trapping reaction, the major product would be a deuterated but-3-en-1-ol derivative. The deuterium atoms would be located specifically according to the ring-opening mechanism, without the extensive scrambling characteristic of cationic intermediates.

Carbocationic Pathway Analysis In a carbocationic pathway, such as an Sₙ1 solvolysis reaction, the formation of the cyclopropylmethyl cation leads to a rapid equilibrium with cyclobutyl and but-3-enyl cations. This equilibration results in the "scrambling" of the deuterium labels over multiple positions in the resulting product mixture of cyclopropylmethyl, cyclobutyl, and but-3-enyl alcohols. Nuclear Magnetic Resonance (NMR) spectroscopy of the product mixture would reveal deuterium signals corresponding to multiple carbon atoms, a clear indication that the cationic manifold of intermediates was traversed.

The table below outlines the expected outcomes from a hypothetical reaction where a derivative of this compound (e.g., a tosylate) is subjected to conditions favoring either radical or cationic pathways.

Table 1. Predicted Product Distribution and Deuterium Labeling Patterns for Reactions Involving this compound Derivatives
Reaction PathwayIntermediateExpected Major ProductsCharacteristics of Deuterium Labeling
Radical-Mediated (e.g., reductive dehalogenation)Cyclopropyl-d4-methyl-d2 radicalBut-3-en-1-ol derivativesSpecific, predictable labeling on the butenyl chain. No significant scrambling.
Cation-Mediated (e.g., solvolysis)Cyclopropyl-d4-methyl-d2 cationMixture of cyclopropylmethyl, cyclobutyl, and but-3-en-1-ol derivativesExtensive scrambling of deuterium labels across multiple positions in all products.

By analyzing the product distribution and the precise location of the deuterium labels, researchers can definitively determine whether a reaction involves the fleeting existence of a radical or a carbocationic intermediate. This method provides clear, experimentally verifiable evidence that is fundamental to understanding reaction mechanisms.

Computational and Theoretical Studies of Deuterated Cyclopropyl Systems

Quantum Mechanical (QM) Calculations on Isotopic Effects

Quantum mechanical calculations are a cornerstone for understanding the subtle yet significant effects of isotopic substitution. In the case of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol, QM methods are employed to predict changes in molecular properties arising from the increased mass of deuterium (B1214612) compared to protium (B1232500).

One of the most direct consequences of deuteration is the alteration of vibrational frequencies. The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved; substituting hydrogen with deuterium, which has approximately twice the mass, leads to a noticeable decrease in the frequency of stretching and bending modes involving that position. libretexts.org This phenomenon is particularly evident in the high-frequency region of the infrared (IR) spectrum.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies

Vibrational Mode Typical Frequency (C-H) (cm⁻¹) Predicted Frequency (C-D) (cm⁻¹) Predicted Shift (cm⁻¹)
Cyclopropyl (B3062369) C-H Stretch 3000 - 3100 2200 - 2300 ~800
Methyl C-H Stretch 2850 - 3000 2100 - 2250 ~750

Note: The data in this table is illustrative and based on general principles of isotopic substitution. Actual values would be derived from specific QM calculations.

Isotopic substitution can influence the energetics of chemical reactions by altering the stability of transition states. researchgate.net Quantum mechanical modeling is crucial for locating transition state geometries and calculating their energies. For reactions involving this compound, such as ring-opening or oxidation of the alcohol, the presence of deuterium can lead to kinetic isotope effects (KIEs).

Computational methods can model the potential energy surface of a reaction and identify the transition state as a first-order saddle point. acs.org By comparing the activation energies for the deuterated and non-deuterated analogues, the magnitude of the primary and secondary KIEs can be predicted. For instance, if a C-D bond on the cyclopropyl ring is broken in the rate-determining step, a significant primary KIE would be expected.

Molecular Dynamics (MD) Simulations of Deuterated Analogues

While QM calculations provide insights into static molecular properties and reaction pathways, molecular dynamics simulations offer a view of the dynamic behavior of molecules over time. MD simulations for this compound would involve solving Newton's equations of motion for the system, with interatomic forces described by a force field.

Ab Initio and DFT Investigations of Electronic Structure

Both ab initio and Density Functional Theory (DFT) methods are employed to investigate the electronic structure of molecules. For this compound, these calculations can provide detailed information about electron distribution, molecular orbitals, and electrostatic potential.

While isotopic substitution does not alter the electronic potential energy surface, it does affect the nuclear wave functions. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with a suitable basis set, can provide highly accurate electronic energies. DFT, with a wide range of available functionals, offers a computationally less expensive alternative for larger systems while still providing reliable results for geometries and electronic properties. These investigations confirm that the fundamental electronic properties remain largely unchanged upon deuteration, with the primary effects being on the vibrational and rotational energy levels.

Theoretical Prediction of Spectroscopic Signatures Relevant to Deuteration

A significant application of computational chemistry is the prediction of spectroscopic data that can be compared with experimental results. For this compound, theoretical predictions of its spectroscopic signatures are invaluable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most apparent change will be the disappearance of signals corresponding to the protons that have been replaced by deuterium.

²H NMR: Deuterium NMR would show signals at chemical shifts similar to their proton counterparts, but with different splitting patterns due to the different nuclear spin and gyromagnetic ratio of deuterium.

¹³C NMR: The carbon atoms bonded to deuterium will exhibit triplet splittings in the proton-decoupled ¹³C NMR spectrum due to coupling with the spin-1 deuterium nucleus. Additionally, there can be small isotopic shifts in the carbon chemical shifts.

Infrared (IR) Spectroscopy: As discussed in section 4.1.1, the most dramatic effect of deuteration is observed in the IR spectrum. The C-D and O-D stretching and bending vibrations appear at significantly lower frequencies than the corresponding C-H and O-H vibrations. Computational chemistry software can generate a theoretical IR spectrum that clearly shows these differences. chemrxiv.org

Table 2: Predicted Spectroscopic Data

Nucleus Predicted Chemical Shift Range (ppm) Expected Multiplicity (for C attached to D)
¹H Signals absent at deuterated positions N/A
²H Similar to corresponding ¹H chemical shifts Varies with coupling

Note: The data in this table is illustrative and based on general spectroscopic principles.

Advanced Spectroscopic Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. The presence of deuterium (B1214612) in Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol offers unique opportunities for mechanistic elucidation through specialized NMR experiments.

Deuterium (²H) NMR is a direct and unambiguous method for confirming the position and extent of isotopic labeling in a molecule. Since the chemical environments of deuterium and protium (B1232500) are nearly identical, the chemical shifts in ²H NMR spectra are very similar to those in ¹H NMR. This allows for straightforward spectral assignment.

In the analysis of this compound, a ²H NMR spectrum would be used to verify the successful incorporation of deuterium at the intended positions. The spectrum would be expected to show two distinct signals corresponding to the two different chemical environments of the deuterium atoms: one for the deuterons on the cyclopropyl (B3062369) ring (C2 and C3 positions) and another for the deuterons on the methyl group. The absence of signals at other positions confirms the site-specificity of the labeling. Furthermore, under appropriate experimental conditions, the integration of these signals can provide a quantitative measure of the deuterium enrichment at each site. This is particularly valuable in tracking the fate of these labeled positions through a chemical reaction.

Table 1: Expected ²H NMR Data for this compound

Deuterated PositionExpected Chemical Shift (δ, ppm)MultiplicityRationale
Cyclopropyl (C2, C3)~0.2 - 0.6Broad SingletCorresponds to the chemical shift of the methylene (B1212753) protons on the cyclopropane (B1198618) ring.
Methyl (CD₂)~3.4 - 3.6Broad SingletCorresponds to the chemical shift of the protons on the hydroxymethyl group.

The substitution of protium (¹H) with deuterium (²H) induces small but measurable perturbations in the chemical shifts of nearby nuclei, an effect known as an isotope shift. huji.ac.il These shifts, typically observed as an upfield change (lower ppm value), are transmitted through bonds and space and are highly sensitive to molecular geometry and conformation. huji.ac.ilnih.gov

In this compound, the deuterium atoms on the cyclopropyl ring and the methyl group will induce secondary isotope shifts on the remaining protons and the carbon atoms of the molecular skeleton.

¹³C NMR: The most significant isotope shifts are observed on the carbon atoms directly attached to the deuterium (one-bond isotope shift, ¹ΔC(D)) and on the adjacent carbon atoms (two-bond isotope shift, ²ΔC(D)). huji.ac.il For instance, C2 and C3 would show a large upfield shift due to the directly bonded deuterons. C1 and the methyl carbon would experience smaller two-bond shifts. The magnitude of these shifts can provide valuable information for assigning the ¹³C spectrum and can be used in computational studies to favor specific conformations. nih.govmodgraph.co.uk

¹H NMR: The remaining protons in the molecule, such as the one on C1 and the hydroxyl proton, will also exhibit small upfield shifts. The magnitude of three-bond isotope shifts (³ΔH(D)) is known to be dependent on the dihedral angle, making it a useful parameter for detailed conformational analysis of the molecule in solution. huji.ac.il

Table 2: Predicted Isotope Shifts in ¹³C NMR

Carbon NucleusPredicted Isotope Shift TypeExpected Shift Magnitude (ppb)
C2, C3One-bond (¹ΔC(D))-300 to -1000 per D
C1Two-bond (²ΔC(D))-50 to -150
Methyl CarbonTwo-bond (²ΔC(D))-50 to -150

Note: Negative values indicate an upfield shift.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and structural features of molecules. For isotopically labeled compounds, it provides definitive information on isotopic incorporation and can be used to trace the pathways of molecular fragmentation.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact elemental formula. For this compound (C₄H₂D₆O), HRMS can easily distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

The primary application of HRMS in this context is the confirmation of the total deuterium content. chemsrc.com By comparing the precise mass of the molecular ion to the theoretical exact mass calculated for the C₄H₂D₆O formula, the degree of deuteration can be confirmed. The relative intensities of isotopic peaks corresponding to molecules with fewer than six deuterium atoms can be analyzed to provide a quantitative assessment of the isotopic purity.

Table 3: Precise Mass Data for Deuterated and Non-deuterated Cyclopropylmethyl alcohol

CompoundFormulaTheoretical Exact Mass (Da)
Cyclopropylmethyl alcoholC₄H₈O72.05751
This compoundC₄H₂D₆O78.10779

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

By comparing the MS/MS spectrum of the deuterated compound with its non-deuterated analog, fragmentation pathways can be definitively elucidated. researchgate.netmdpi.com For example, a common fragmentation for alcohols is the loss of a water molecule. In the non-deuterated compound, this corresponds to a loss of 18 Da (H₂O). In the labeled compound, this loss could be 19 Da (HDO) or 20 Da (D₂O), depending on which hydrogen/deuterium atoms are involved. Observing a loss of 19 Da would indicate that the fragmentation involves the hydroxyl proton and one of the deuterons from the methyl group. Other expected fragmentations would involve the opening of the cyclopropyl ring and cleavage of the C1-methyl bond, and the mass shifts of these fragments would confirm the location of the deuterium labels.

Vibrational Spectroscopy (IR and Raman) for Isotopic Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the chemical bonds connecting them. libretexts.org The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the frequency of vibrational modes involving that atom. libretexts.org

For this compound, the most pronounced effects in the IR and Raman spectra will be observed for the C-D stretching and bending vibrations compared to the corresponding C-H vibrations in the unlabeled molecule. aip.orgnih.gov C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of the IR spectrum. Due to the increased reduced mass of the C-D bond, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, typically in the 2100–2300 cm⁻¹ region. libretexts.org This significant and predictable shift allows for the unambiguous assignment of these vibrational bands and serves as a definitive confirmation of deuteration in the cyclopropyl ring and methyl group. Similarly, C-D bending and rocking modes will appear at lower wavenumbers than their C-H counterparts.

Table 4: Comparison of Expected Vibrational Frequencies (cm⁻¹)

Vibrational ModeUnlabeled (C-H)Labeled (C-D)Rationale for Shift
C-H/C-D Stretch (sp³)2850 - 30002100 - 2300Increased reduced mass of the C-D bond lowers the vibrational frequency. libretexts.org
C-H/C-D Bend~1350 - 1470~950 - 1100Isotopic substitution affects bending modes, causing a shift to lower energy.

Analysis of Isotopic Shifts in Vibrational Modes

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, measures the energy associated with the stretching and bending of chemical bonds. The frequency of these vibrations is fundamentally dependent on the masses of the atoms involved and the strength of the bond between them, as described by the harmonic oscillator model. Isotopic substitution, particularly replacing hydrogen (¹H) with deuterium (²H), doubles the mass of the atom, leading to a predictable and significant shift in vibrational frequencies. libretexts.org This phenomenon is a cornerstone for assigning complex spectra and isolating specific molecular motions. researchgate.net

In this compound, deuteration at multiple sites allows for the deconvolution of an otherwise complex vibrational spectrum. The primary effects are:

C-D Vibrations: The stretching frequencies of carbon-deuterium (C-D) bonds are significantly lower than their corresponding carbon-hydrogen (C-H) counterparts. C-H stretches typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretches are found in the "transparent window" of the spectrum, around 2000-2400 cm⁻¹. mdpi.com This shift allows the vibrations of the deuterated cyclopropyl ring and methyl group to be observed in a region free from interference from other fundamental modes, enabling a clear analysis of their dynamics.

O-D Vibrations: The hydroxyl (O-H) stretch is one of the most prominent features in the IR spectrum of an alcohol, typically appearing as a broad band around 3200-3600 cm⁻¹ due to hydrogen bonding. Upon deuteration to an O-D group, this band shifts to approximately 2400-2700 cm⁻¹. This substantial shift helps in unequivocally assigning the hydroxyl group's vibrations and studying its involvement in hydrogen bonding with less spectral overlap.

Bending Modes: Isotopic substitution also affects bending and rocking modes (e.g., CH₂ scissoring, CD₂ scissoring). For instance, the substitution on the methyl group creates a CD₂ moiety whose bending vibrations are shifted to lower frequencies compared to a CH₂ group. These shifts provide valuable data for detailed force field calculations and the validation of theoretical molecular models. mdpi.com

The analysis of these isotopic shifts provides high-resolution data for assigning vibrational modes, which is critical for understanding molecular conformation and intramolecular energy transfer. uibk.ac.atacs.org

Table 1: Comparison of Expected Vibrational Frequencies for Protonated and Deuterated Functional Groups in Cyclopropylmethyl Alcohol

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹) Deuterated Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretch (ring) C-H 3000-3100 C-D 2200-2300
C-H Stretch (methyl) C-H₂ 2850-2960 C-D₂ 2100-2200
O-H Stretch O-H 3200-3600 O-D 2400-2700
C-O Stretch C-O 1000-1260 C-O 1000-1260 (Minor Shift)

Note: The data in this table are illustrative, based on established principles of isotopic shifts in vibrational spectroscopy. Actual peak positions can vary based on molecular environment and intra/intermolecular interactions.

Role of Cyclopropyl 2,2,3,3 D4 Methyl D2 Alcohol in Specialized Organic Synthesis

As a Chiral Building Block for Complex Molecule Construction

Chiral cyclopropane (B1198618) rings are considered key pharmacophores in a multitude of pharmaceuticals and bioactive natural products. rochester.edu The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and the use of chiral building blocks is a primary strategy to achieve this. While the parent compound, cyclopropylmethyl alcohol, is achiral, the introduction of deuterium (B1214612) at specific positions can induce chirality. For instance, replacing one of the prochiral hydrogen atoms on the methyl carbon with deuterium (as in PhCHDOH) can create a chiral center. wikipedia.org

In the case of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol, the chirality would depend on the specific stereochemistry of the deuterated methyl group. If the two deuterium atoms and the remaining hydrogen atom on the methyl group are arranged to create a stereocenter, the entire molecule becomes chiral. This enantiomerically enriched alcohol can then be used in the synthesis of more complex molecules, transferring its stereochemical information to the final product. The cyclopropyl (B3062369) group itself is a versatile scaffold, and methods for the enantioselective synthesis of chiral cyclopropanes are of significant interest in drug discovery. rochester.edunih.gov Using a pre-formed, enantiopure deuterated building block like this alcohol simplifies the synthesis of intricate molecular targets that feature a cyclopropane moiety.

Application in the Synthesis of Deuterated Analogs of Bioactive Compounds as Research Probes

Isotopic labeling is a fundamental technique used to track the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org Replacing hydrogen with deuterium creates a "heavy" version of a compound that is chemically similar but distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.commdpi.com

This compound serves as an ideal precursor for introducing a deuterated cyclopropylmethyl tag onto a bioactive molecule. This is particularly valuable in several research contexts:

Metabolism Studies: The primary application of deuteration in medicinal chemistry is to improve the pharmacokinetic profiles of drugs. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). scielo.org.mx By synthesizing a deuterated analog of a drug using this alcohol, researchers can pinpoint sites of metabolic breakdown and study how to enhance the drug's stability and half-life. acs.orgbeilstein-journals.org This strategy has led to FDA-approved deuterated drugs like deutetrabenazine. nih.gov

Internal Standards: In quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), stable-isotope-labeled internal standards are crucial for accurate measurement. acs.org A deuterated version of an analyte, prepared using a synthon like this compound, co-elutes with the non-labeled compound but is easily distinguished by its higher mass. This allows for precise quantification of the compound in complex biological matrices.

Mechanistic Elucidation: Deuterium labeling helps to unravel complex reaction mechanisms. scielo.org.mx By observing where the deuterium atoms end up in the products of a reaction, chemists can deduce the pathways of bond formation and cleavage.

Application Area Purpose of Deuteration Key Benefit
Drug Metabolism Slow down metabolic oxidation (KIE)Improved pharmacokinetic profile (e.g., longer half-life) nih.govnih.gov
Quantitative Analysis Serve as an internal standard for mass spectrometryHigh accuracy and precision in measurements acs.org
Mechanistic Studies Trace the fate of atoms through a reactionElucidation of complex chemical pathways scielo.org.mx

Precursor in the Development of Advanced Materials with Isotopic Labels

The influence of isotopic substitution extends beyond pharmaceuticals into the realm of materials science. The subtle differences in mass and bond strength between hydrogen and deuterium can impact the physical properties of materials. For example, replacing hydrogen with deuterium in the active layers of organic light-emitting diodes (OLEDs) can increase their stability and efficiency, as the stronger C-D bonds are more resistant to degradation. scielo.org.mx

As a precursor, this compound can be used to incorporate deuterated cyclopropylmethyl groups into polymers or other advanced materials. The cyclopropyl unit itself can impart unique steric and electronic properties to a material. nigamfinechem.co.in The presence of deuterium provides an additional layer of control over the material's properties and serves as a useful probe for structural analysis. Techniques like neutron scattering are highly sensitive to the difference between hydrogen and deuterium, allowing for detailed characterization of the structure and dynamics of deuterated materials. mdpi.com

Deuterated Derivatives in Stereoselective and Enantioselective Transformations

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. The cyclopropyl group is a valuable component in designing chiral ligands and catalysts for asymmetric reactions. rit.edu While the direct role of deuterium in influencing the stereochemical outcome of a reaction is often subtle, it can be exploited in specific cases.

The deuterated nature of derivatives made from this compound can be leveraged in several ways:

Probing Reaction Intermediates: The isotopic label can help in studying the geometry of transition states and intermediates in stereoselective reactions, providing insights that can be used to design more efficient catalysts.

Modifying Catalyst Structure: When incorporated into a chiral ligand, the deuterated cyclopropyl group could subtly alter the steric or electronic environment of the catalytic center, potentially influencing the enantioselectivity of the reaction it catalyzes. While not a primary method for inducing selectivity, it can be a tool for fine-tuning existing catalytic systems.

Kinetic Resolution: In some enzymatic or catalytic reactions, the kinetic isotope effect can be used to separate enantiomers in a process called kinetic resolution. A catalyst might react slightly faster with the non-deuterated enantiomer of a substrate than its deuterated counterpart, allowing for their separation.

The strategic placement of deuterium in this compound makes it a highly specialized and valuable tool for organic chemists, enabling advancements in drug discovery, materials science, and the fundamental understanding of chemical reactions.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Deuteration Methodologies

The synthesis of selectively deuterated compounds like Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is heavily reliant on the development of advanced catalytic methods. Traditional approaches often require harsh conditions or multi-step syntheses, limiting their efficiency and applicability. researchgate.net The future of synthesizing this and similar molecules lies in the exploration of novel catalytic systems that offer higher selectivity, milder reaction conditions, and greater functional group tolerance.

Recent breakthroughs in catalysis offer promising avenues. For instance, transition metal-catalyzed hydrogen isotope exchange (HIE) has become a powerful tool for late-stage deuteration. researchgate.netacs.org Catalysts based on iridium, ruthenium, and palladium have shown remarkable activity in promoting the exchange of C-H bonds with deuterium (B1214612) from sources like heavy water (D₂O) or deuterium gas (D₂). researchgate.netnih.gov The development of catalysts that can selectively activate the specific C-H bonds on the cyclopropyl (B3062369) ring and the methyl group of a cyclopropylmethanol (B32771) precursor is a key area of future research. Challenges remain in achieving the desired high levels of deuterium incorporation at specific sites without isotopic scrambling.

Furthermore, the field is witnessing a surge in the exploration of photocatalytic methods for deuteration. rsc.org These light-mediated reactions can often proceed under exceptionally mild conditions, offering a green and efficient alternative to traditional thermal methods. The design of photoredox catalysts capable of selectively functionalizing the C-H bonds of a cyclopropylmethanol precursor to introduce deuterium atoms represents a frontier in synthetic organic chemistry.

Table 1: Comparison of Emerging Catalytic Deuteration Techniques

Catalytic MethodAdvantagesPotential Challenges for this compound Synthesis
Transition Metal-Catalyzed HIE High efficiency, potential for late-stage functionalization.Achieving high regioselectivity on the cyclopropane (B1198618) ring and methyl group; catalyst poisoning.
Photocatalysis Mild reaction conditions, high functional group tolerance, sustainable.Substrate scope limitations; controlling selectivity in multifunctional molecules.
Electrocatalysis Avoids harsh reagents, precise control over reaction potential.Electrode material development; scalability for bulk synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of isotopically labeled compounds is increasingly benefiting from the integration of modern technologies like flow chemistry and automated synthesis platforms. researchgate.netacs.orgnih.gov These approaches offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for high-throughput experimentation and optimization. nih.govnih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.comrsc.org This level of control is particularly advantageous for deuteration reactions, where fine-tuning conditions can be crucial for maximizing deuterium incorporation and minimizing side reactions. adesisinc.com The future synthesis of this compound will likely involve the development of dedicated flow reactors, potentially packed with heterogeneous catalysts, to enable a continuous and efficient production process. researchgate.net

Automated synthesis platforms, often coupled with machine learning algorithms, are revolutionizing the way chemical reactions are discovered and optimized. nih.govresearchgate.netoxfordglobal.com These robotic systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of a target molecule. atomfair.comrsc.org For a complex deuterated molecule like this compound, an automated platform could accelerate the discovery of a viable synthetic route by systematically exploring the vast parameter space of catalytic deuteration reactions.

Advanced Spectroscopic and Computational Approaches for Isotopic Analysis

The precise characterization of deuterated compounds is critical to ensure the location and extent of isotopic labeling. Future research will increasingly rely on a synergy of advanced spectroscopic techniques and computational methods for the unambiguous analysis of molecules like this compound.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of deuterated compounds. clearsynth.com Two-dimensional NMR techniques, such as those correlating ¹H and ²H (deuterium) nuclei, will be instrumental in confirming the specific positions of deuterium atoms on the cyclopropyl ring and the methyl group. acs.orgnih.gov Furthermore, advancements in solid-state NMR may provide valuable insights into the structure and dynamics of this molecule in different environments.

Computational chemistry is emerging as a powerful partner to experimental analysis. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts and coupling constants of deuterated molecules. nih.gov These theoretical predictions can then be compared with experimental data to aid in the assignment of complex spectra and to confirm the isotopic labeling pattern. As computational methods become more accurate and efficient, they will play an increasingly vital role in the a priori design and subsequent analysis of specifically deuterated compounds. dntb.gov.ua

Potential Research Applications in Unexplored Chemical Domains

While the immediate applications of deuterated compounds often lie in pharmaceutical research and mechanistic studies, the unique properties of this compound open doors to several unexplored chemical domains. solubilityofthings.commusechem.comiaea.orgdatamintelligence.com

The introduction of deuterium can subtly alter the physical and chemical properties of a molecule due to the kinetic isotope effect. researchgate.net This effect, where C-D bonds are stronger and break more slowly than C-H bonds, can be exploited in various ways. In materials science, for example, the incorporation of deuterium can enhance the stability and performance of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The specific deuteration pattern in this compound could be investigated for its influence on the photophysical properties of novel materials incorporating this building block.

In the field of reaction mechanism studies, isotopically labeled molecules are invaluable tools for tracing the pathways of atoms and bonds during a chemical transformation. clearsynth.com The stereospecific deuteration of the cyclopropyl ring and the methyl group could be used to probe the mechanisms of reactions involving cyclopropylcarbinyl rearrangements or other complex transformations.

Furthermore, the unique vibrational frequencies of C-D bonds compared to C-H bonds can be exploited in infrared (IR) spectroscopy. This could enable the use of this compound as a sensitive probe in studies of intermolecular interactions, such as hydrogen bonding, in complex chemical or biological systems. The future holds exciting possibilities for leveraging the specific isotopic labeling of this molecule to gain deeper insights into a wide range of chemical phenomena. clearsynth.com

Q & A

Q. What controls are essential when studying deuterium’s impact on enzyme binding affinity?

  • Methodological Answer :
  • Positive/Negative Controls : Include non-deuterated analogs and solvent-only blanks.
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with rigorous buffer matching (pH, ionic strength) to isolate isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.